1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H25N7 and its molecular weight is 399.502. The purity is usually 95%.
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Biological Activity
1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its unique structure, characterized by a pyrazolo-pyrimidine core and various functional groups, positions it as a compound of significant interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound features a pyrazolo-pyrimidine core with specific substitutions that contribute to its biological activity. The presence of the piperazine moiety is particularly notable for its potential interactions with various biological targets.
Property | Value |
---|---|
Chemical Formula | C18H23N5 |
Molecular Weight | 281.4 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Storage Temperature | Room Temperature |
Biological Activity Overview
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, exhibit significant biological activities, particularly in the fields of anticancer , neuropharmacological , and anti-inflammatory properties.
Anticancer Activity
Studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines have been used to evaluate the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives.
Cell Line | IC50 Value (nM) | Reference |
---|---|---|
MCF-7 | 45 - 97 | |
HCT116 | 45 - 97 |
The mechanism of action is often linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. This suggests a promising avenue for developing targeted therapies against cancers.
Neuropharmacological Properties
The piperazine ring in this compound may also contribute to its neuropharmacological effects. Compounds in this class have been explored for their potential in treating disorders such as schizophrenia and depression. The pharmacological profile indicates possible interactions with serotonin and dopamine receptors, which are critical in mood regulation.
Case Studies and Research Findings
A variety of studies have been conducted on related compounds within the pyrazolo[3,4-d]pyrimidine class:
- Antitumor Activity : A study reported that derivatives exhibited significant cell apoptosis and potent antitumor activity with growth inhibitory properties across multiple cancer types.
- Kinase Inhibition : Research has indicated that some derivatives show selectivity in inhibiting kinases such as CDK5 and GSK3β, which are crucial for cell cycle regulation and metabolic pathways.
- Synthesis and Evaluation : The synthesis typically involves multi-step organic reactions including cyclization and substitution methods. These synthetic routes allow for the introduction of various substituents that can enhance biological activity.
Properties
IUPAC Name |
1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7/c1-17-8-6-7-11-20(17)25-21-19-16-24-28(2)22(19)27-23(26-21)30-14-12-29(13-15-30)18-9-4-3-5-10-18/h3-11,16H,12-15H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEQSZIMMMSOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.